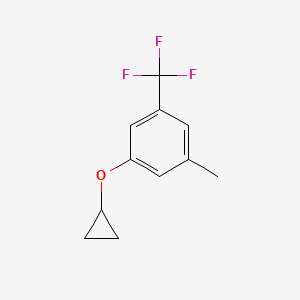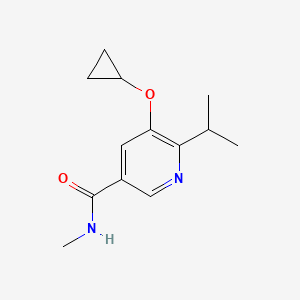
3-Cyclopropoxy-2-isopropoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-isopropoxy-N-methylaniline is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline core, making it a unique and interesting molecule for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-2-isopropoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of an appropriate aniline derivative with cyclopropyl and isopropyl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-2-isopropoxy-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-isopropoxy-N-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-isopropoxy-N-methylaniline can be compared with other similar compounds, such as:
3-Cyclopropoxy-2-methoxy-N-methylaniline: This compound has a methoxy group instead of an isopropoxy group, which may result in different chemical and biological properties.
3-Isopropoxy-2-methoxy-N-methylaniline: This compound has an isopropoxy group at a different position, leading to variations in reactivity and interactions.
3-Cyclopropoxy-2-ethoxy-N-methylaniline: The ethoxy group in place of the isopropoxy group can affect the compound’s solubility and stability.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-13-11(14-3)5-4-6-12(13)16-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
YGQIPGDAJVICPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1OC2CC2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















